methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate
Description
Methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate is a chalcone derivative characterized by a benzoate ester core linked via a conjugated α,β-unsaturated ketone (propenone) bridge to a furan-2-yl substituent. The (1E)-configuration of the propenone group ensures planarity, enhancing conjugation and electronic delocalization across the molecule.
Properties
IUPAC Name |
methyl 4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-15(17)12-7-4-11(5-8-12)6-9-13(16)14-3-2-10-19-14/h2-10H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGTIJDQOBHOU-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate typically involves a condensation reaction between a furan derivative and a benzoate ester. One common method involves the use of 5-hydroxymethylfurfural (HMF) as a starting material, which undergoes a condensation reaction with a benzoate ester under acidic or basic conditions . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include furanones, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The furan ring and benzoate ester moieties can interact with enzymes and receptors, modulating their activities and leading to various biological effects . The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
- Substituent Effects: The furan-2-yl group in the target compound provides moderate electron-donating properties compared to the electron-withdrawing bromophenyl in 4BPMS, which enhances polarizability for NLO applications . HOIPIN-1 and HOIPIN-8 feature sodium carboxylate groups, increasing water solubility compared to the methyl ester in the target compound, which is more lipophilic .
- Functional Group Impact :
- Sulfonate esters (4M1PMS, 4BPMS) improve thermal stability for crystal growth, whereas methyl esters (target compound) may favor volatility in synthetic processes .
- Sodium carboxylates (HOIPINs) enhance bioavailability for enzymatic inhibition, while methyl esters typically require metabolic activation .
Electronic and Physicochemical Properties
Table 2: Spectroscopic and Computational Data
| Compound | UV-Vis λₘₐₓ (nm) | IR ν(C=O) (cm⁻¹) | Calculated Dipole Moment (D) | Hydrogen Bonding Patterns |
|---|---|---|---|---|
| Target compound | ~350 | 1682 (ketone) | 5.2 (DFT) | Weak C=O···H–C (furan) |
| HOIPIN-1 | 340 | 1722 (carboxylate) | 8.1 (DFT) | Strong ionic interactions |
| {4-[(1E)-3-Indolyl...} acetic acid (14) | 365 | 1685 (ketone) | 6.8 (DFT) | NH···O=C (indole) |
| 4BPMS | 330 | 1678 (ketone) | 7.5 (DFT) | Br···O (sulfonate) |
Analysis :
- The target compound’s furan ring contributes to a redshifted UV-Vis absorption (~350 nm) compared to bromophenyl derivatives (330 nm in 4BPMS) due to extended conjugation .
- IR spectra confirm the α,β-unsaturated ketone (1682–1685 cm⁻¹), a key feature for reactivity and intermolecular interactions .
- Hydrogen bonding in the indole derivative () stabilizes crystal packing, whereas furan derivatives rely on weaker van der Waals interactions .
Crystallographic and Computational Tools
Biological Activity
Methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C13H12O4
Molecular Weight: 232.23 g/mol
IUPAC Name: this compound
The compound features a furan ring, a benzoate moiety, and an enone structure, which are crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptotic signaling pathways .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies report that it demonstrates moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating potential as a lead compound for developing new antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.
- Reactive Oxygen Species (ROS) Production: It has been observed to induce oxidative stress in cancer cells, leading to cell death.
- Cell Cycle Arrest: The compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
Case Studies
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that at concentrations of 10–50 µM, there was a significant reduction in cell viability compared to control groups .
Another investigation focused on the antimicrobial efficacy against pathogenic bacteria. The results indicated that this compound showed higher activity than standard antibiotics like ampicillin .
Data Table: Biological Activities Summary
| Activity Type | Target Organisms/Cells | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Anticancer | MCF-7, HepG2 | N/A | 10–50 |
| Antibacterial | Staphylococcus aureus | 50–100 | N/A |
| Escherichia coli | 50–100 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
